[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Overview
Description
The compound “[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate” is a specific type of triglyceride. Triglycerides are esters derived from glycerol and three fatty acids. They are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat. This particular triglyceride contains one palmitic acid (16:0) and two linoleic acids (18:2(9Z,12Z)).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate” involves the esterification of glycerol with the respective fatty acids. The reaction typically requires a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation of the unsaturated fatty acids.
Industrial Production Methods
Industrially, triglycerides are produced through a process called transesterification. This involves reacting triglycerides with an alcohol, usually methanol or ethanol, in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The process yields glycerol and fatty acid esters, which can be further processed to obtain the desired triglyceride composition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Triglycerides can undergo oxidation, especially the unsaturated fatty acids, leading to the formation of peroxides and aldehydes.
Hydrolysis: In the presence of water and an acid or base catalyst, triglycerides can be hydrolyzed to yield glycerol and free fatty acids.
Hydrogenation: Unsaturated fatty acids in triglycerides can be hydrogenated to form saturated fatty acids.
Common Reagents and Conditions
Oxidation: Oxygen or ozone, often in the presence of a catalyst like cobalt or manganese.
Hydrolysis: Water with sulfuric acid or sodium hydroxide as a catalyst.
Hydrogenation: Hydrogen gas with a metal catalyst such as palladium or nickel.
Major Products
Oxidation: Peroxides, aldehydes, and ketones.
Hydrolysis: Glycerol and free fatty acids.
Hydrogenation: Saturated triglycerides.
Scientific Research Applications
Chemistry
In chemistry, triglycerides like “[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate” are studied for their properties and reactions. They are used as model compounds to understand lipid chemistry and the behavior of fats and oils.
Biology
In biological research, triglycerides are essential for studying metabolism and energy storage. They play a crucial role in understanding diseases related to lipid metabolism, such as obesity and cardiovascular diseases.
Medicine
Triglycerides are important in medical research for developing treatments for lipid-related disorders. They are also used in the formulation of lipid-based drug delivery systems.
Industry
Industrially, triglycerides are used in the production of biodiesel, cosmetics, and food products. They are also important in the manufacture of soaps and detergents.
Mechanism of Action
Triglycerides exert their effects primarily through their role in energy storage and metabolism. They are broken down into glycerol and free fatty acids, which are then utilized by the body for energy. The molecular targets include enzymes like lipases, which catalyze the hydrolysis of triglycerides, and pathways involved in lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
TG(160/182(9Z,12Z)/160): Contains one palmitic acid and two linoleic acids.
TG(160/181(9Z)/181(9Z)): Contains one palmitic acid and two oleic acids.
TG(180/182(9Z,12Z)/182(9Z,12Z)): Contains one stearic acid and two linoleic acids.
Uniqueness
“[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate” is unique due to its specific combination of one saturated fatty acid (palmitic acid) and two polyunsaturated fatty acids (linoleic acids). This composition affects its physical and chemical properties, such as melting point and reactivity, making it distinct from other triglycerides.
Properties
Molecular Formula |
C55H98O6 |
---|---|
Molecular Weight |
855.4 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3/b19-16-,20-17-,27-25-,28-26-/t52-/m1/s1 |
InChI Key |
LXAWUIOWWNQCQA-HFHWEOLTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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